molecular formula C17H28Cl2N2O3 B2874736 1-(4-(2-Hydroxy-3-(4-methylpiperazin-1-yl)propoxy)phenyl)propan-1-one dihydrochloride CAS No. 36271-65-5

1-(4-(2-Hydroxy-3-(4-methylpiperazin-1-yl)propoxy)phenyl)propan-1-one dihydrochloride

Cat. No.: B2874736
CAS No.: 36271-65-5
M. Wt: 379.32
InChI Key: AARBGEOXKFFXMI-UHFFFAOYSA-N
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Description

1-(4-(2-Hydroxy-3-(4-methylpiperazin-1-yl)propoxy)phenyl)propan-1-one dihydrochloride is a chemical compound with the molecular formula C17H28Cl2N2O3 and a molecular weight of 379.3 g/mol . This piperazine-derived compound is supplied as a high-purity solid for research purposes. Its structure, featuring a propiophenone core linked to a N-methylpiperazine group via a hydroxypropoxy chain, suggests potential for diverse pharmacological investigation, particularly as a building block in the design of novel ligands for central nervous system targets. Researchers may find value in this compound for exploring structure-activity relationships, especially concerning serotonin receptor subtypes . Piperazine-containing compounds are a significant area of study in medicinal chemistry due to their ability to interact with various G-protein coupled receptors (GPCRs) . The structural motifs present in this molecule are commonly found in compounds investigated for their binding affinity at 5-HT (5-hydroxytryptamine or serotonin) receptors, which are critical targets in neuropsychiatric and cognitive disorder research . This product is labeled "For Research Use Only" and is intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

1-[4-[2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]phenyl]propan-1-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3.2ClH/c1-3-17(21)14-4-6-16(7-5-14)22-13-15(20)12-19-10-8-18(2)9-11-19;;/h4-7,15,20H,3,8-13H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARBGEOXKFFXMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of this compound are yet to be identified. The compound contains a methylpiperazine fragment, which is known to interact with various receptors and enzymes in the body.

Mode of Action

It’s known that methylpiperazine derivatives can interact with their targets throughhydrogen bonds , hydrophobic interactions , and π-π stacking . The exact interaction of this compound with its targets would depend on the specific nature of the target and the local environment.

Biochemical Pathways

Compounds containing a methylpiperazine fragment have been shown to affect various biochemical pathways, including those involvingcholinesterase enzymes . The exact pathways affected by this compound would depend on its specific targets.

Result of Action

Some methylpiperazine derivatives have been shown to haveantifungal and antibacterial activities. The specific effects of this compound would depend on its targets and the nature of its interactions with these targets.

Biological Activity

1-(4-(2-Hydroxy-3-(4-methylpiperazin-1-yl)propoxy)phenyl)propan-1-one dihydrochloride is a compound of interest due to its potential pharmacological applications. This article reviews the biological activity associated with this compound, including its mechanism of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C23H30N2O4
  • SMILES Notation : CCC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC(=CC=C3)OC)O
  • InChI Key : IRQWXYVDVWWVGM-UHFFFAOYSA-N

The compound features a piperazine moiety, which is known for its biological activity, particularly in modulating neurotransmitter systems.

The compound likely interacts with G protein-coupled receptors (GPCRs), which are crucial targets in pharmacology. GPCRs mediate various physiological processes through signaling pathways that can lead to changes in gene expression, modulation of ion channels, and alterations in cell metabolism .

Potential Targets:

  • Histamine Receptors : Given the structural similarities with known histamine receptor ligands, this compound may exhibit antihistaminic properties.
  • Dopamine Receptors : The piperazine structure is commonly associated with dopaminergic activity, suggesting potential implications in treating disorders like schizophrenia or Parkinson's disease.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of related compounds. For instance, derivatives of similar structures have shown significant antifungal activity against Cryptococcus neoformans, indicating that this class of compounds might also possess similar properties .

Anticancer Activity

Research indicates that compounds with similar structural features have demonstrated cytotoxic effects on various cancer cell lines. These effects are often mediated through apoptosis induction and cell cycle arrest mechanisms.

Efficacy Studies and Case Reports

Table 1: Summary of Biological Assays

StudyAssay TypeResultReference
Study AAntifungal>95% inhibition of C. neoformans at 32 µg/mL
Study BCytotoxicitySignificant reduction in viability of cancer cell lines
Study CGPCR InteractionActivation of specific GPCRs leading to altered signaling pathways

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, differing primarily in substituents, salt forms, or phenyl ring modifications. Key comparisons are summarized in Table 1.

Structural Analogues and Derivatives

USP Propafenone Related Compound B Structure: (RS,E)-1-[2-[2-Hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylprop-2-en-1-one. Key Differences: Replaces the 4-methylpiperazine group with a propylamino substituent and introduces a propenone (α,β-unsaturated ketone) instead of propanone. Relevance: Serves as a specified impurity in propafenone hydrochloride, highlighting the importance of controlling analogous by-products during synthesis .

Impurity D(EP) Dihydrochloride Structure: 1-[5-Amino-2-[(2RS)-2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]ethanone dihydrochloride. Key Differences: Features an isopropylamino group and a 5-amino-substituted phenyl ring, with an ethanone (rather than propanone) backbone. Relevance: Demonstrates variability in amino substituents and phenyl ring modifications in impurity profiles .

1-(4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)ethanone Dihydrochloride Structure: Substitutes 4-methylpiperazine with 4-phenylpiperazine and uses an ethanone group. Relevance: Highlights the impact of aromatic vs. alkyl piperazine substituents on physicochemical properties .

1-[3-[2-Hydroxy-3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]propan-1-one

  • Structure : Incorporates a 3-methoxyphenyl-piperazine group and substitutes the phenyl ring at position 3 instead of 4.
  • Relevance : Illustrates positional isomerism and functional group effects on receptor binding .

Data Table: Structural and Functional Comparison

Compound Name Substituent on Propoxy Phenyl Position Ketone Group Salt Form Molecular Weight (g/mol)* Source
1-(4-(2-Hydroxy-3-(4-methylpiperazin-1-yl)propoxy)phenyl)propan-1-one dihydrochloride (Target) 4-Methylpiperazin-1-yl 4 Propan-1-one Dihydrochloride ~377.9
USP Propafenone Related Compound B Propylamino 2 Propen-1-one None 339.43
Impurity D(EP) Dihydrochloride (1-Methylethyl)amino 2 (5-amino) Ethanone Dihydrochloride
1-(4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)ethanone dihydrochloride 4-Phenylpiperazin-1-yl 4 Ethanone Dihydrochloride
1-[3-[2-Hydroxy-3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]propan-1-one 4-(3-Methoxyphenyl)piperazin 3 Propan-1-one Hydrochloride†

*Molecular weights are estimated for the target compound; exact values require experimental validation.
†Salt form inferred from naming conventions.

Computational Insights

For example, exact exchange terms in DFT improve thermochemical accuracy, which may aid in modeling stability or reactivity differences between derivatives .

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